(S)-2-(Azetidin-2-yl)pyridine
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Overview
Description
(S)-2-(Azetidin-2-yl)pyridine is a chiral compound that features both an azetidine ring and a pyridine ring. The presence of these two functional groups makes it an interesting molecule for various chemical and biological applications. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor containing a nitrogen atom and a leaving group. The reaction conditions often involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow chemistry or the use of catalytic processes to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Azetidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-2-(Azetidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(Azetidin-2-yl)pyridine depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
®-2-(Azetidin-2-yl)pyridine: The enantiomer of (S)-2-(Azetidin-2-yl)pyridine, with a different three-dimensional arrangement.
2-(Pyrrolidin-2-yl)pyridine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(Piperidin-2-yl)pyridine: Another related compound with a piperidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an azetidine and a pyridine ring. This combination of features can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2/t8-/m0/s1 |
InChI Key |
HJZDRJCJLHAPQR-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=CC=N2 |
Canonical SMILES |
C1CNC1C2=CC=CC=N2 |
Origin of Product |
United States |
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